molecular formula C12H10IN3O2 B297278 7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione

7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione

Cat. No. B297278
M. Wt: 355.13 g/mol
InChI Key: VOHQQKKVSUVRQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione is a chemical compound that belongs to the class of spirocyclic compounds. It is a heterocyclic compound that contains a triaza-spiro-nonene core structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and agrochemicals.4]non-1-ene-6,8-dione.

Scientific Research Applications

7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione has potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as an antitumor agent. It inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In material science, it can be used as a building block for the synthesis of spirocyclic compounds with potential applications as organic semiconductors and photochromic materials. In agrochemicals, it can be used as a fungicide and herbicide due to its inhibitory effects on plant growth.

Mechanism of Action

The mechanism of action of 7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione is not fully understood. However, it is believed to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione has been shown to have significant biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells and induces apoptosis. It also inhibits the growth of fungi and plants. However, its effects on non-cancerous cells and organisms are not well studied.

Advantages and Limitations for Lab Experiments

7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also has potential applications in various fields of scientific research. However, its limitations include its potential toxicity and lack of studies on its effects on non-cancerous cells and organisms.

Future Directions

There are several future directions for the research on 7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione. In medicinal chemistry, further studies are needed to optimize its antitumor activity and minimize its toxicity. In material science, it can be further explored as a building block for the synthesis of spirocyclic compounds with potential applications as organic semiconductors and photochromic materials. In agrochemicals, it can be further studied as a potential fungicide and herbicide. Furthermore, its effects on non-cancerous cells and organisms need to be studied to determine its safety for use in various applications.
Conclusion:
7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione is a promising compound with potential applications in various fields of scientific research. Its synthesis method is relatively easy, and it has shown significant antitumor, fungicidal, and herbicidal properties. However, further studies are needed to optimize its activity and minimize its toxicity. Its potential applications in material science also need to be explored further. Overall, this compound has the potential to make significant contributions to the fields of medicinal chemistry, material science, and agrochemicals.

Synthesis Methods

The synthesis of 7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione involves the condensation of 4-iodoaniline, 1,3-cyclohexanedione, and urea. The reaction is carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The yield of the compound can be improved by optimizing the reaction conditions such as temperature, time, and concentration of the reagents.

properties

Molecular Formula

C12H10IN3O2

Molecular Weight

355.13 g/mol

IUPAC Name

7-(4-iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione

InChI

InChI=1S/C12H10IN3O2/c13-8-1-3-9(4-2-8)16-10(17)7-12(11(16)18)5-6-14-15-12/h1-4H,5-7H2

InChI Key

VOHQQKKVSUVRQE-UHFFFAOYSA-N

SMILES

C1CN=NC12CC(=O)N(C2=O)C3=CC=C(C=C3)I

Canonical SMILES

C1CN=NC12CC(=O)N(C2=O)C3=CC=C(C=C3)I

Origin of Product

United States

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